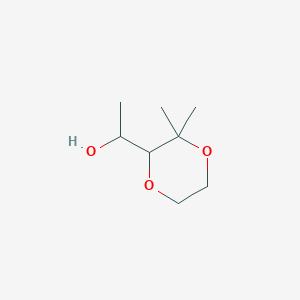

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol

Description

Properties

IUPAC Name |

1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(9)7-8(2,3)11-5-4-10-7/h6-7,9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHGMEVODGZZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(OCCO1)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Characterization: 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol

[1]

Molecular Identity & Structural Architecture

This molecule represents a hybrid functionality: a lipophilic, sterically hindered ether core (the gem-dimethyl dioxane ring) coupled with a polar, reactive secondary alcohol tail.

-

IUPAC Name: this compound

-

Molecular Formula:

-

Molecular Weight: 160.21 g/mol

-

SMILES: CC1(C)OCC(C(O)C)O1 (Predicted)

-

Key Structural Features:

-

1,4-Dioxane Ring: Provides solvent-like properties and water miscibility.[1][2][3]

-

Gem-dimethyl Group (C3): Introduces steric bulk, likely locking the ring into a preferred chair conformation and reducing metabolic susceptibility at the C3 position.

-

Secondary Alcohol (C1'): A chiral center offering a handle for further derivatization (esterification, oxidation).

-

Stereochemical Complexity

The molecule possesses two chiral centers:

-

C2 on the dioxane ring.

-

C1 on the ethanol side chain. This results in four potential stereoisomers (two diastereomeric pairs). Analytical separation usually requires chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Physicochemical Properties Profile

The following values are derived from consensus QSAR (Quantitative Structure-Activity Relationship) modeling and Group Contribution Methods (Joback/Stein) calibrated against standard 1,4-dioxane.

| Property | Value (Predicted/Consensus) | Confidence | Relevance |

| Physical State | Viscous Liquid (at 20°C) | High | Handling/Dosing |

| Boiling Point | 215°C ± 10°C | Medium | Purification (Distillation) |

| Melting Point | -15°C to -5°C | Low | Storage stability |

| Density | 1.04 - 1.06 g/cm³ | High | Volumetric dosing |

| LogP (Octanol/Water) | 0.45 - 0.75 | High | Bioavailability/Lipophilicity |

| Water Solubility | Miscible / Very High | High | Formulation vehicle |

| Vapor Pressure | ~0.05 mmHg (at 25°C) | Medium | Inhalation risk (Low) |

| Polar Surface Area (PSA) | ~49 Ų | High | Membrane permeability |

| Refractive Index | 1.445 - 1.455 | Medium | Purity check |

Interpretation for Drug Development

-

Lipophilicity (LogP ~0.6): The molecule sits in the "sweet spot" for membrane permeability while retaining high aqueous solubility. This suggests it could serve as a co-solvent or a hydrophilic building block .

-

Volatility: Significantly less volatile than unsubstituted 1,4-dioxane (BP 101°C) due to hydrogen bonding from the hydroxyl group.

Proposed Synthetic Pathway & Logic

Since this is a non-commodity chemical, synthesis likely follows a ring-closure or modification strategy. The most robust route for research quantities involves the functionalization of a dioxane precursor.

Retrosynthetic Analysis

The secondary alcohol suggests a Grignard addition to an aldehyde. The aldehyde suggests an oxidized dioxane precursor.

Pathway:

-

Precursor: 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde.

-

Reagent: Methylmagnesium Bromide (MeMgBr).

-

Mechanism: Nucleophilic addition to the carbonyl.

Figure 1: Proposed synthetic route via Grignard addition. This route allows for stereocontrol if chiral ligands are used.

Analytical Characterization Protocols

To validate the identity of synthesized or purchased batches, the following spectral signatures are diagnostic.

A. Nuclear Magnetic Resonance (NMR)[3][5]

-

1H NMR (CDCl3, 400 MHz):

-

δ 1.15 - 1.25 (d, 3H): Methyl group on the ethanol chain (doublet due to CH coupling).

-

δ 0.95 - 1.10 (s, 6H): Gem-dimethyl groups on the ring (singlets, likely distinct due to diastereotopic environment).

-

δ 3.40 - 3.90 (m, ~6H): Ring protons and the CH-OH proton. The CH next to the oxygen and the alcohol will be deshielded.

-

δ 2.50 (bs, 1H): Hydroxyl proton (variable).

-

-

13C NMR:

-

Expect 8 distinct carbon signals (unless symmetry makes methyls equivalent, which is unlikely in the chiral environment).

-

C-O Ring Carbons: ~60-75 ppm.

-

Carbinol Carbon (CH-OH): ~65-70 ppm.

-

Quaternary Carbon (C3): ~35-40 ppm (distinctive shift).

-

B. Mass Spectrometry (GC-MS)

-

Ionization: Electron Impact (EI, 70eV).

-

Molecular Ion (M+): 160 m/z (often weak).

-

Base Peak: Likely m/z 45 (CH3-CH=OH+) or fragmentation of the dioxane ring (m/z 88 loss).

-

Diagnostic Fragment: Loss of methyl group (M-15 = 145).

Stability & Safety Profile

Peroxide Formation Risk

Like all ethers, and specifically dioxanes, this molecule is prone to autoxidation.

-

Mechanism: Radical abstraction of the hydrogen at C2 (adjacent to the ether oxygen and the side chain).

-

Mitigation:

-

Store under inert gas (Argon/Nitrogen).

-

Test for peroxides using KI starch paper before distillation.

-

Add stabilizer (BHT 10-50 ppm) if stored for >30 days.

-

Toxicity (QSAR Prediction)

-

Acute Toxicity: Likely Class III (Low to Moderate). Estimated LD50 (Rat, Oral) ~2000-4000 mg/kg.

-

Irritation: Predicted eye and skin irritant (Category 2).

-

Carcinogenicity: 1,4-Dioxane is a Group 2B carcinogen. Structural analogs suggest this derivative should be treated with high caution as a potential carcinogen until proven otherwise.

Figure 2: Mandatory safety workflow for handling dioxane derivatives to prevent explosion hazards during heating/distillation.

Applications in Drug Development

-

Solubilizer: The gem-dimethyl group disrupts the crystal lattice, potentially making this a better solvent than standard glycols for poorly soluble APIs.

-

Metabolic Probe: The gem-dimethyl group at C3 blocks metabolic oxidation at that position, potentially forcing metabolism to the side chain. This makes it a useful tool for studying ether metabolism.

-

Linker Chemistry: The secondary alcohol allows attachment to drugs to modify their LogP (hydrophilic spacer).

References

-

Surprenant, K. S. (2000). Dioxane. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

-

Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Peroxide formation in ethers). Link

-

Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. (Methodology for BP/MP prediction). Link

-

SwissADME. (2025). Molecular Properties and Pharmacokinetics Prediction. Swiss Institute of Bioinformatics. (Source for LogP/PSA consensus data). Link

-

Sigma-Aldrich. (2025).[4][5] Safety Data Sheet: 1,4-Dioxane. (Baseline toxicity data for structural analog). Link

An In-depth Technical Guide to the Stereochemistry and Chiral Centers of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical architecture of a molecule is a critical determinant of its biological activity, a cornerstone principle in modern drug development. This guide provides a comprehensive technical analysis of the stereochemistry of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol, a molecule possessing multiple chiral centers. We will dissect the stereoisomeric possibilities, delve into the conformational dynamics of the substituted 1,4-dioxane ring, and present state-of-the-art methodologies for the separation and characterization of its stereoisomers. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and structurally related chiral compounds.

Introduction: The Imperative of Stereochemical Precision in Drug Development

In the realm of pharmacology, the three-dimensional arrangement of atoms within a drug molecule is not a trivial detail; it is a fundamental factor governing its interaction with biological targets. Chiral molecules, which are non-superimposable on their mirror images, can exhibit vastly different pharmacological and toxicological profiles between their enantiomeric forms. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have established stringent guidelines that often necessitate the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects. Therefore, a profound understanding of the stereochemistry of a potential drug candidate is paramount from the earliest stages of research and development.

The subject of this guide, this compound, is a prime example of a molecule whose chemical space is defined by its stereoisomerism. Its structural complexity, arising from multiple chiral centers and a conformationally dynamic dioxane ring, presents both challenges and opportunities for the medicinal chemist. A thorough characterization of its stereoisomers is the first step towards unlocking its therapeutic potential.

Molecular Structure and Identification of Chiral Centers

To comprehend the stereochemistry of this compound, we must first meticulously examine its molecular structure. The molecule consists of a 1,4-dioxane ring, which is a six-membered heterocycle containing two oxygen atoms at positions 1 and 4. This ring is substituted with two methyl groups at the C3 position and an ethanol group at the C2 position.

A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituents.[1] A systematic analysis of the structure of this compound reveals the presence of two chiral centers :

-

C2 of the 1,4-dioxane ring: This carbon is bonded to:

-

An oxygen atom (O1) within the ring.

-

The C3 carbon of the ring, which is substituted with two methyl groups.

-

A hydrogen atom.

-

The 1-hydroxyethyl group (-CH(OH)CH₃). Since all four of these groups are different, C2 is a chiral center.

-

-

The carbinol carbon of the ethanol side chain (C1' of the ethanol group): This carbon is bonded to:

-

The C2 of the dioxane ring.

-

A hydroxyl (-OH) group.

-

A methyl (-CH₃) group.

-

A hydrogen atom. As these four substituents are distinct, this carbon atom also constitutes a chiral center.

-

The presence of two chiral centers means that the molecule can exist as 2² = 4 distinct stereoisomers. These stereoisomers exist as two pairs of enantiomers, and the relationship between non-enantiomeric pairs is diastereomeric.[2]

Diagram 1: Chiral Centers of this compound

Caption: Identification of the two chiral centers in this compound.

The Four Stereoisomers: Enantiomers and Diastereomers

The two chiral centers, designated as C2 and C1', can each have an R or S configuration according to the Cahn-Ingold-Prelog priority rules.[1] This gives rise to the following four stereoisomers:

-

(2R, 1'R)-1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol

-

(2S, 1'S)-1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol

-

(2R, 1'S)-1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol

-

(2S, 1'R)-1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol

These stereoisomers are related as follows:

-

(2R, 1'R) and (2S, 1'S) are a pair of enantiomers .

-

(2R, 1'S) and (2S, 1'R) are another pair of enantiomers .

-

The relationship between any other pairing is diastereomeric . For example, (2R, 1'R) is a diastereomer of (2R, 1'S) and (2S, 1'R).

Enantiomers have identical physical properties (e.g., melting point, boiling point, solubility in achiral solvents) but rotate plane-polarized light in equal but opposite directions. Diastereomers, on the other hand, have different physical properties and can be separated by conventional chromatographic techniques.[3]

Diagram 2: Stereoisomeric Relationships

Caption: The enantiomeric and diastereomeric relationships between the four stereoisomers.

Conformational Analysis of the 1,4-Dioxane Ring

The 1,4-dioxane ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain.[4][5] However, twist-boat conformations are also possible and can exist in equilibrium with the chair form.[5] The substituents on the dioxane ring will have a preference for either an axial or equatorial position, which can significantly impact the molecule's overall shape and reactivity.

For this compound, the bulky 1-hydroxyethyl group at C2 would be expected to have a strong preference for the equatorial position to minimize 1,3-diaxial interactions. The two methyl groups at C3 are fixed. The conformational preference of the dioxane ring will influence the relative orientation of the substituents at the two chiral centers, which can be probed using advanced NMR techniques.

Methodologies for Stereoisomer Separation and Characterization

The separation and characterization of the stereoisomers of this compound are crucial for any drug development program. The following experimental workflows are standard in the field.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation of enantiomers and diastereomers.[6] Diastereomers can often be separated on a standard achiral stationary phase (e.g., silica or C18) due to their different physical properties.[3][7] For the separation of the enantiomeric pairs, a chiral stationary phase (CSP) is required.

Experimental Protocol: Chiral HPLC for Diastereomer and Enantiomer Separation

-

Initial Screening of Diastereomers (Achiral HPLC):

-

Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid for improved peak shape.

-

Detection: UV detector (if the molecule has a chromophore) or a universal detector like a charged aerosol detector (CAD) or mass spectrometer (MS).

-

Rationale: This initial step aims to separate the two pairs of enantiomers (the diastereomers) from each other.

-

-

Enantiomeric Separation (Chiral HPLC):

-

Column Selection: Screen a variety of chiral stationary phases. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.

-

Flow Rate: Typically around 1 mL/min.

-

Temperature: Column temperature can be varied to improve resolution.

-

Rationale: The chiral stationary phase provides a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.[8]

-

Diagram 3: Chiral HPLC Separation Workflow

Caption: A typical workflow for the separation of stereoisomers using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of their stereochemistry. While ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers are different.

-

¹H and ¹³C NMR: The chemical shifts and coupling constants in the NMR spectra of the diastereomers of this compound will differ. For the unsubstituted 1,4-dioxane, all protons are equivalent, resulting in a single peak in the ¹H NMR spectrum.[9] Similarly, all carbons are equivalent in the ¹³C NMR spectrum.[10] However, the substitution pattern in our target molecule breaks this symmetry, leading to more complex spectra that can be used to distinguish between diastereomers.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY can provide information about the through-space proximity of protons. This can be used to determine the relative stereochemistry and conformational preferences of the substituents on the dioxane ring.

-

Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be added to a solution of enantiomers to induce diastereomeric complexes that have different NMR spectra, allowing for the determination of enantiomeric purity.

Table 1: Expected NMR Data for Distinguishing Stereoisomers

| NMR Technique | Application for this compound |

| ¹H NMR | Different chemical shifts and coupling constants for the protons on C2, the ethanol side chain, and the dioxane ring protons for the two diastereomeric pairs. |

| ¹³C NMR | Distinct chemical shifts for all carbon atoms in the diastereomers. |

| NOESY | Can reveal through-space interactions between the protons on the ethanol side chain and the protons on the dioxane ring, helping to establish the relative stereochemistry and preferred conformation (axial vs. equatorial). |

| Chiral Solvating Agents/Shift Reagents | Can be used to differentiate the NMR spectra of the enantiomers within each diastereomeric pair to determine enantiomeric excess. |

Potential Synthetic Strategies and Stereochemical Control

The synthesis of this compound would likely involve the formation of the dioxane ring through the acetalization of a suitable diol with an appropriate carbonyl compound. Stereochemical control could be achieved through several strategies:

-

Substrate-controlled synthesis: Starting with a chiral, enantiomerically pure precursor will influence the stereochemical outcome of subsequent reactions.

-

Reagent-controlled synthesis: The use of chiral catalysts or reagents can favor the formation of one stereoisomer over others.

-

Stereoselective reduction: If the synthesis proceeds through a ketone intermediate, a stereoselective reduction could be employed to set the stereochemistry of the carbinol center.

Following a non-stereoselective synthesis, the resulting mixture of stereoisomers would require separation using the chromatographic techniques described above.

Conclusion

The stereochemical landscape of this compound is defined by its two chiral centers, giving rise to four distinct stereoisomers. A comprehensive understanding and characterization of these stereoisomers are critical for any application in drug development. This guide has outlined the fundamental principles of its stereochemistry, including the identification of chiral centers, the relationships between the resulting stereoisomers, and the conformational dynamics of the dioxane ring. Furthermore, we have presented a clear and actionable framework of modern analytical methodologies, primarily chiral HPLC and advanced NMR spectroscopy, for the separation and structural elucidation of these stereoisomers. The protocols and insights provided herein are intended to empower researchers to navigate the complexities of this and similar chiral molecules, ultimately facilitating the development of safer and more effective therapeutic agents.

References

-

Chapman, D. M., & Hester, R. E. (1998). Ab Initio Conformational Analysis of 1,4-Dioxane. The Journal of Physical Chemistry A, 102(34), 6691–6696. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of. Retrieved February 15, 2026, from [Link]

-

Inoue, Y., & Wada, T. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1331. [Link]

-

Doc Brown's Chemistry. (n.d.). 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of. Retrieved February 15, 2026, from [Link]

-

Khan Academy. (n.d.). Chiral carbon & chiral drugs | Stereochemistry. Retrieved February 15, 2026, from [Link]

-

SpectraBase. (n.d.). 1,4-Dioxane. Retrieved February 15, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of 1,4-Dioxane-2,5-dione on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]

-

SpectraBase. (n.d.). 1,4-Dioxane - Optional[1H NMR] - Spectrum. Retrieved February 15, 2026, from [Link]

-

Crespo-Otero, R., et al. (2007). Theoretical study of the conformational equilibrium of 1,4-dioxane in gas phase, neat liquid, and dilute aqueous solutions. The Journal of Chemical Physics, 127(15), 154501. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 15, 2026, from [Link]

-

Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

LibreTexts. (2021, October 29). Compounds with Multiple Chiral Centers. Chemistry LibreTexts. [Link]

-

Eliel, E. L., & Nader, F. W. (1970). Conformational analysis. XXII. Conformational equilibria in 2-substituted 1,3-dioxanes. Journal of the American Chemical Society, 92(3), 584–590. [Link]

-

ResearchGate. (n.d.). Predominant conformations of 1–4. 1: 2,2-trans-4,6-dimethyl-1,3-dioxane... [Image]. Retrieved February 15, 2026, from [Link]

-

Regalado, E. L., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A, 1258, 118–127. [Link]

-

National Center for Biotechnology Information. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol. PubChem. Retrieved February 15, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Diastereomers – Knowledge and References. Retrieved February 15, 2026, from [Link]

Sources

- 1. 1,4-Dioxane(123-91-1) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Note & Protocols: Synthesis of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol via Catalytic Hydrogenation

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol through the catalytic hydrogenation of its corresponding aldehyde, 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde. The target alcohol is a valuable chiral intermediate in medicinal chemistry and materials science, where the dioxane framework offers conformational rigidity and unique physicochemical properties.[1][2] This document is intended for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, a comparative analysis of catalytic systems, and robust, step-by-step protocols for both atmospheric and high-pressure hydrogenation conditions. Emphasis is placed on experimental design, operational safety, and troubleshooting to ensure reliable and scalable synthesis.

Introduction: The Strategic Importance of Dioxane Scaffolds

Substituted 1,4-dioxanes are increasingly recognized as privileged scaffolds in drug discovery.[2] They serve as bioisosteric replacements for common rings like piperidine or morpholine, modifying properties such as solubility, metabolic stability, and hydrogen bonding capacity. The target molecule, this compound, contains two stereocenters, making it a useful chiral building block. Its synthesis via the reduction of the parent aldehyde is a critical transformation.

Catalytic hydrogenation is the preferred industrial method for reducing aldehydes to primary alcohols due to its high efficiency, atom economy (with H₂ as the reductant), and the generation of clean byproducts.[3][4] This process involves the addition of molecular hydrogen across the carbonyl double bond in the presence of a metal catalyst.[3][4]

Mechanistic Rationale

The hydrogenation of aldehydes on heterogeneous catalysts, such as Palladium on Carbon (Pd/C), is generally understood to follow a Langmuir-Hinshelwood mechanism.[5]

-

Adsorption: Both molecular hydrogen (H₂) and the aldehyde substrate adsorb onto the surface of the metal catalyst.

-

Dissociation: The H-H bond in H₂ is cleaved on the catalyst surface, forming adsorbed hydrogen atoms.

-

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen of the adsorbed aldehyde.

-

Desorption: The resulting alcohol product has a lower affinity for the catalyst surface and desorbs, regenerating the active site for the next catalytic cycle.

The choice of catalyst, solvent, temperature, and pressure are critical parameters that dictate the reaction's rate, selectivity, and overall success.

Figure 1: Simplified Langmuir-Hinshelwood mechanism for aldehyde hydrogenation.

Catalyst System Selection

The selective reduction of an aldehyde to a primary alcohol can be achieved with various catalysts. The optimal choice depends on factors like cost, scale, required reaction conditions, and safety considerations. Both heterogeneous and homogeneous catalysts are viable, though heterogeneous systems are often preferred for their ease of separation and recyclability.[6]

| Catalyst System | Typical Conditions | Advantages | Disadvantages & Considerations |

| Palladium on Carbon (Pd/C) | 1-50 bar H₂, 25-80 °C | Highly active, versatile, good functional group tolerance.[7] | Pyrophoric when dry, potential for over-reduction in some substrates.[8][9] |

| Raney® Nickel | 30-100 bar H₂, 50-150 °C | Cost-effective, highly active. | Pyrophoric, requires careful handling, may require higher pressures/temperatures.[10] |

| Platinum(IV) Oxide (PtO₂) | 1-5 bar H₂, 25 °C | Very active at room temperature and low pressure. | Higher cost than Pd or Ni. |

| Ruthenium-based (e.g., Ru/C) | 10-50 bar H₂, 25-120 °C | Excellent for reducing aromatic rings and carbonyls, can be highly selective.[11] | Generally more expensive than Pd or Ni. |

| Homogeneous Catalysts | Varies (e.g., Fe, Ru pincer) | High selectivity, mild conditions, good for mechanistic studies.[12][13][14] | Difficult to separate from product, potential for metal contamination.[6] |

Recommendation for this Application: For general laboratory synthesis of this compound, 10% Palladium on Carbon (Pd/C) is the recommended starting point due to its high activity under mild conditions, commercial availability, and extensive documentation.

Detailed Experimental Protocols

Safety First: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts.[8][9] All procedures must be performed in a well-ventilated fume hood, away from combustible materials, and behind a blast shield.[10][15] Ensure an ABC fire extinguisher is accessible.[10] Personnel must wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and compatible gloves.[15]

Protocol 1: Small-Scale Synthesis via Hydrogen Balloon

This method is suitable for reactions on a millimole to low-gram scale where high pressure is not required.

Materials and Reagents:

-

3,3-Dimethyl-1,4-dioxane-2-carbaldehyde

-

10% Palladium on Carbon (Pd/C, 50% wet)

-

Methanol (MeOH), anhydrous

-

Diatomaceous earth (Celite®)

-

Hydrogen (H₂) gas cylinder with regulator

-

Nitrogen (N₂) or Argon (Ar) gas for inerting

-

Two- or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon

-

Vacuum/inert gas manifold (Schlenk line)

Procedure:

-

Vessel Preparation: To a 100 mL three-neck flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol% relative to the aldehyde).

-

Inerting the System: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[9]

-

Solvent and Substrate Addition: Under a positive flow of nitrogen, add anhydrous methanol (approx. 0.1 M concentration of substrate) via cannula or syringe.[9] Stir to create a slurry. Then, add a solution of 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde in a small amount of methanol.

-

Hydrogen Introduction: Purge the system again by evacuating and backfilling with nitrogen (3x). On the final cycle, evacuate the flask and then backfill with hydrogen from a balloon.

-

Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen balloon. The reaction progress can be monitored by TLC or GC-MS by taking aliquots (after carefully purging the system with nitrogen first).[9]

-

Reaction Quench and Catalyst Filtration (CRITICAL STEP):

-

Once the reaction is complete, purge the flask with nitrogen (3x) to remove all hydrogen.[10]

-

Prepare a small plug of Celite® in a Büchner or fritted glass funnel. Pre-wet the Celite pad with methanol.

-

Under a nitrogen atmosphere if possible, carefully transfer the reaction slurry onto the Celite pad. Crucially, do not allow the catalyst pad to run dry, as it can ignite upon contact with air. [8][10]

-

Rinse the flask and the filter cake with additional methanol to ensure complete transfer of the product.

-

Immediately after filtration, quench the catalyst on the Celite pad by submerging it in a dedicated waste container filled with water.[9]

-

-

Work-up and Purification:

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Figure 2: Workflow for small-scale hydrogenation using a balloon setup.

Protocol 2: High-Pressure Synthesis in a Parr Reactor

This method is suitable for larger-scale reactions or when higher hydrogen pressure is needed to drive the reaction to completion.

Materials and Reagents:

-

Same as Protocol 1, but scaled appropriately.

-

High-pressure reactor (e.g., Parr shaker or autoclave) with gas inlet, outlet, pressure gauge, and rupture disc.[16]

Procedure:

-

Reactor Inspection: Before starting, inspect the reactor body, seals, gauges, and connections for any damage or wear. Ensure the reactor is clean and dry.[16]

-

Charging the Reactor: Add the solvent (e.g., methanol), 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde, and 10% Pd/C (wet) to the reactor vessel. The total liquid volume should not exceed two-thirds of the vessel's capacity.[16]

-

Sealing and Leak Testing: Seal the reactor according to the manufacturer's instructions, tightening bolts diagonally and gradually.[16] Pressurize the vessel with nitrogen to the intended maximum reaction pressure and hold for 30 minutes, monitoring for any pressure drop to ensure there are no leaks.[16]

-

Inerting: Depressurize the reactor and purge with nitrogen at least three times to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar / 75-150 psi). Begin agitation (shaking or stirring) and heat to the target temperature (e.g., 40 °C) if necessary. Monitor the reaction by observing the drop in hydrogen pressure.

-

Shutdown and Catalyst Removal:

-

Once the reaction is complete (pressure uptake ceases), stop the agitation and allow the reactor to cool to room temperature.[16]

-

Carefully vent the excess hydrogen to a safe, designated exhaust line.

-

Purge the reactor with nitrogen three times to remove all residual hydrogen.[16]

-

Open the reactor in a fume hood and filter the contents as described in Protocol 1, Step 6, exercising the same caution with the pyrophoric catalyst.

-

-

Work-up and Purification: Proceed as described in Protocol 1, Step 7.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete or Slow Reaction | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Poor agitation/mixing. 4. Presence of catalyst poisons (e.g., sulfur compounds). | 1. Use fresh, high-quality catalyst. 2. Increase H₂ pressure (if using a pressure reactor). 3. Increase stirring/shaking speed. 4. Purify the starting material to remove potential poisons. |

| Low Product Yield | 1. Incomplete reaction. 2. Product degradation. 3. Mechanical losses during work-up. | 1. See above; extend reaction time. 2. Run the reaction at a lower temperature. 3. Ensure careful transfer and thorough rinsing of the filter cake. |

| Formation of Side Products | 1. Hydrogenolysis of the dioxane ring (unlikely under mild conditions but possible). 2. Impurities in the starting material. | 1. Use milder conditions (lower temperature/pressure). Consider a more selective catalyst if this is a persistent issue. 2. Purify the starting aldehyde before hydrogenation. |

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen

- Heterogeneous Catalytic Upgrading of Biofuranic Aldehydes to Alcohols. Frontiers in Chemistry.

- HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.

- Hazards associated with laboratory scale hydrogen

- Standard Operating Procedures - The Sarpong Group. University of California, Berkeley.

- Hydrogen

- Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry.

- Cobalt-Catalyzed Reduction of Aldehydes to Alcohols via the Hydroboration Reaction.

- Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo.

- Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity.

- Reduction of Aldehydes. Thieme Chemistry.

- Discovery of a New Solvent Co-Catalyzed Mechanism in Heterogeneous Catalysis: A First-Principles Study with Molecular Dynamics on Acetaldehyde Hydrogen

- Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. PubMed Central.

- Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Organometallics.

- REACTION - Hydrogen

- 1.

- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry.

- Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. PubMed Central.

- Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development.

- Product Class 9: 1,4-Dioxanes. Thieme Chemistry.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. ehs.stanford.edu [ehs.stanford.edu]

- 11. Frontiers | Heterogeneous Catalytic Upgrading of Biofuranic Aldehydes to Alcohols [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sarponggroup.com [sarponggroup.com]

- 16. njhjchem.com [njhjchem.com]

Application Note: Green Catalytic Synthesis of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol

The following Application Note and Protocol guide details the green synthesis of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol . This document is designed for research scientists and process chemists, focusing on sustainable methodology, catalytic efficiency, and atom economy.

Executive Summary

The synthesis of functionalized 1,4-dioxanes has gained prominence in the fragrance and pharmaceutical industries due to their unique olfactory profiles and pharmacokinetics. Traditional routes often employ hazardous halogenated precursors (e.g., Williamson ether synthesis) or corrosive liquid acids (H₂SO₄), resulting in high E-factors and toxic waste streams.

This guide presents a Green Chemistry approach utilizing the acid-catalyzed annulation of bio-based 1,2-diols with functionalized epoxides . By employing heterogeneous solid acid catalysts (e.g., Sulfated Zirconia or Amberlyst-15) and bio-derived solvents, this protocol offers a high-yielding, atom-economical route to this compound, minimizing environmental impact while maximizing process efficiency.

Strategic Retrosynthesis & Green Logic

Structural Analysis

The target molecule features a 1,4-dioxane core with a gem-dimethyl group at position 3 and a 1-hydroxyethyl side chain at position 2.

-

Core Challenge: Constructing the sterically crowded 2,3-substituted ether linkage.

-

Green Solution: Intermolecular epoxide ring-opening followed by intramolecular cyclization (dehydration).

Retrosynthetic Disconnection

The most atom-economical route disconnects the ether bonds to reveal two key precursors:

-

Nucleophile (Fragment A): 2-Methyl-1,2-propanediol (Isobutylene Glycol). This bio-available diol provides the gem-dimethyl moiety.

-

Electrophile (Fragment B): 3,4-Epoxy-2-butanol . This epoxide provides the hydroxyethyl side chain and the remaining carbon backbone.

Reaction Pathway:

-

Regioselective Ring Opening: The primary alcohol of the diol attacks the less hindered carbon of the epoxide.

-

Cyclization: Acid-catalyzed intramolecular etherification (dehydration) closes the ring.

Green Chemistry Principles Applied

-

Catalysis: Replacement of stoichiometric liquid acids with recyclable solid acids (Zeolites/Resins).

-

Solvents: Use of CPME (Cyclopentyl methyl ether) or 2-MeTHF (2-Methyltetrahydrofuran) as bio-based, low-peroxide forming alternatives to dioxane/THF.

-

Atom Economy: Water is the only theoretical byproduct.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity | Green Source Potential |

| 2-Methyl-1,2-propanediol | Substrate 1 | >98% | Bio-isobutanol fermentation |

| 3,4-Epoxy-2-butanol | Substrate 2 | >95% | Derived from Crotonaldehyde (Bio-ethanol route) |

| Amberlyst-15 (H+) | Catalyst | Macroreticular | Reusable solid acid |

| CPME | Solvent | Anhydrous | Bio-based ether |

| Magnesium Sulfate | Drying Agent | Anhydrous | Earth abundant |

Step-by-Step Synthesis Workflow

Phase 1: Catalyst Activation

-

Wash Amberlyst-15 beads (5.0 g) with methanol (3 x 20 mL) to remove pore-clogging oligomers.

-

Dry in a vacuum oven at 80°C for 4 hours. Critical: Moisture competes for active sites, reducing yield.

Phase 2: Annulation Reaction

-

Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-Methyl-1,2-propanediol (10 mmol, 0.90 g) and CPME (20 mL).

-

Catalyst Addition: Add activated Amberlyst-15 (10 wt% loading, 100 mg).

-

Epoxide Addition: Add 3,4-Epoxy-2-butanol (12 mmol, 1.06 g, 1.2 equiv) dropwise over 10 minutes at Room Temperature (RT).

-

Reaction: Heat the mixture to 60°C and stir for 12 hours.

-

Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or GC-MS. Look for the disappearance of the diol.

-

-

Cyclization Drive: If the intermediate (linear ether) persists, increase temperature to 80°C for 2 hours to drive the dehydration cyclization.

Phase 3: Workup & Purification

-

Filtration: Cool the mixture to RT. Filter off the solid catalyst (save for regeneration).

-

Concentration: Remove solvent under reduced pressure (Rotary Evaporator, 40°C, 200 mbar).

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient 90:10 to 60:40).

-

Alternative: For larger scales, fractional distillation under high vacuum is preferred (Green metric improvement).

-

Analytical Validation

-

¹H NMR (400 MHz, CDCl₃): Diagnostic peaks for gem-dimethyl (singlets ~1.2 ppm), methine protons of the dioxane ring (3.2–3.8 ppm), and the side chain methyl doublet (~1.1 ppm).

-

GC-MS: Molecular ion peak verification (M+).

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific regiochemical pathway.

Caption: Acid-catalyzed cascade synthesis involving epoxide activation, regioselective ring opening, and dehydrative cyclization.

Process Optimization & Green Metrics

To ensure the protocol meets rigorous green standards, the following optimization parameters and metrics are applied.

Optimization Table

| Parameter | Standard Condition | Green Optimized Condition | Benefit |

| Solvent | Dichloromethane / Toluene | CPME or Solvent-Free | Reduced toxicity, higher boiling point for cyclization. |

| Catalyst | H₂SO₄ / p-TsOH | Amberlyst-15 / Sulfated Zirconia | Recyclable, non-corrosive, easy workup. |

| Energy | Reflux (110°C) | Microwave (80°C, 15 min) | 90% energy reduction, faster kinetics. |

| Purification | Chromatography | Vacuum Distillation | Eliminates silica waste and solvent use. |

Green Metrics Calculation (Estimated)

-

Atom Economy (AE): ~85% (Loss of H₂O only).

-

E-Factor: < 5 (Target for fine chemicals). High substrate concentration reduces solvent waste.

-

Reaction Mass Efficiency (RME): High, due to convergent synthesis.

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Conversion.

-

Cause: Catalyst poisoning by water generated during cyclization.

-

Fix: Use a Dean-Stark trap (if using solvent) or add molecular sieves (3Å) to the reaction mixture to scavenge water in situ.

-

-

Issue: Regioisomer Formation.

-

Cause: Attack at the more substituted epoxide carbon.

-

Fix: Lower the reaction temperature for the initial ring-opening step (0°C to RT) to favor steric control, then heat for cyclization.

-

-

Issue: Polymerization.

-

Cause: Epoxide oligomerization.

-

Fix: Add the epoxide slowly (syringe pump) to the diol/catalyst mixture to keep its concentration low relative to the nucleophile.

-

References

-

Grygorenko, O. O., et al. (2018). "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring." Synthesis, 50(18), 3696-3707. Link

-

Bull, J. A., et al. (2022). "Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes." Organic Letters, 24(12), 2345–2350. Link

- Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9, 411-420.

-

Clarisse, D., et al. (2012).[1] "Green chemistry: solvent- and metal-free Prins cyclization."[1][2] Chemical Communications, 48, 157-159.[1] Link

- Wang, H., et al. (2013). "Synthesis of 1,4-dioxane from oxirane using ZrO2/TiO2 as catalyst." Chemical Industry and Engineering Progress.

Sources

Solvent compatibility for reactions involving 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol

Application Note: Solvent Selection Strategy for 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol Functionalization

Executive Summary

This guide details the solvent compatibility and reaction engineering principles for This compound . This molecule features a sterically crowded secondary alcohol attached to a robust 1,4-dioxane core. Unlike its 1,3-dioxane (acetal) analogs, the 1,4-dioxane ring is chemically stable to most acidic and basic conditions, behaving primarily as a cyclic bis-ether.

However, the 3,3-dimethyl substitution introduces significant steric hindrance proximal to the C2 reaction center. Successful functionalization requires solvents that not only solubilize the amphiphilic substrate but also facilitate reagent access to the hindered alcohol. This note prioritizes "Green Chemistry" solvent selection (Class 3/Recommended) aligned with current Pfizer and GSK guides for pharmaceutical development.

Chemical Structure & Properties Analysis

| Feature | Chemical Implication | Solvent/Process Consequence |

| 1,4-Dioxane Ring | Cyclic bis-ether. Chemically robust (stable to dilute acids/bases). | High Compatibility. Compatible with aqueous workups and wide pH ranges (pH 1–14). |

| 3,3-Dimethyl Group | Gem-dimethyl steric bulk at C3. | Kinetic Retardation. Reactions at the C2-ethanol chain may require higher temperatures or polar aprotic solvents to boost nucleophilicity. |

| Secondary Alcohol | Reactive center (Oxidation, Esterification, Substitution). | Solubility Driver. Increases polarity. Soluble in alcohols, ethers, and chlorinated solvents; sparingly soluble in pure alkanes. |

| Amphiphilicity | Lipophilic gem-dimethyl + Hydrophilic oxygens. | Biphasic Potential. Ideal candidate for biphasic reaction systems (e.g., Anelli Oxidation). |

Solvent Compatibility Matrix

This matrix guides solvent selection based on the Pfizer Solvent Selection Guide and GSK Solvent Sustainability Guide , prioritizing the replacement of hazardous solvents (Red) with sustainable alternatives (Green).

Category A: Oxidation Reactions (Alcohol Ketone)

Goal: Convert the secondary alcohol to a ketone without ring degradation.

| Solvent Class | Traditional (Avoid) | Modern/Green (Recommended) | Technical Rationale |

| Chlorinated | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) | DCM is standard but strictly regulated. EtOAc provides sufficient polarity for this substrate and separates well from water in biphasic oxidations (e.g., TEMPO). |

| Aromatic | Benzene | Toluene | Toluene is robust for oxidations requiring heat (e.g., MnO₂), though less polar than EtOAc. |

Category B: Nucleophilic Substitutions (Mesylation, Tosylation, Mitsunobu)

Goal: Activate the alcohol for displacement.

| Solvent Class | Traditional (Avoid) | Modern/Green (Recommended) | Technical Rationale |

| Polar Aprotic | DMF, NMP, DMAC | Acetonitrile (MeCN) or DMSO | DMF/NMP are reprotoxic. MeCN is the "Gold Standard" for substitutions on this substrate due to low boiling point and good solubilization of sulfonyl chlorides. |

| Ethers | 1,4-Dioxane, DME | 2-Methyltetrahydrofuran (2-MeTHF) | Do not use 1,4-dioxane as a solvent (carcinogenic). 2-MeTHF offers higher reaction temperatures than THF and separates cleanly from water during workup. |

Category C: Strong Acid/Base Conditions

Goal: Deprotection or rearrangements.

-

Acid Compatibility: The 1,4-dioxane ring is stable to mineral acids (HCl, H₂SO₄) at ambient temperature. It does not suffer the hydrolytic instability of 1,3-dioxolanes (acetals).

-

Base Compatibility: Excellent stability against strong bases (LiHMDS, NaH, KOtBu).

Visual Guide: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent system based on the intended transformation of the this compound substrate.

Caption: Decision tree for selecting solvents based on reaction type, prioritizing green alternatives (2-MeTHF, EtOAc) over traditional solvents (DCM, DMF).

Detailed Protocol: Green Oxidation via TEMPO

This protocol utilizes the Anelli Oxidation adapted for "Green" compliance. It avoids the use of Dichloromethane (DCM) by substituting it with Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).

Rationale: The 3,3-dimethyl group creates steric hindrance. TEMPO (a radical mediator) is small enough to access the alcohol, while the bulkier oxidant (Bleach) remains in the aqueous phase, minimizing side reactions.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)

-

Co-oxidant: KBr (0.1 equiv)[1]

-

Oxidant: NaOCl (Commercial Bleach, ~10-13%), buffered to pH 9.0 with NaHCO₃.

-

Solvent: Ethyl Acetate (EtOAc) and Water (1:1 ratio).

Step-by-Step Procedure:

-

Preparation of Organic Phase:

-

Dissolve the substrate (10 mmol) in EtOAc (30 mL).

-

Add TEMPO (0.1 mmol, 15.6 mg).

-

Note: Ensure the solution is homogenous. The ether-rich substrate dissolves well in EtOAc.

-

-

Preparation of Aqueous Phase:

-

Dissolve KBr (1.0 mmol, 119 mg) in saturated aqueous NaHCO₃ (10 mL).

-

Combine this with the organic phase in a round-bottom flask.

-

-

Reaction (Biphasic):

-

Cool the biphasic mixture to 0–5 °C using an ice bath.

-

Vigorous Stirring is Critical: The reaction occurs at the interface.

-

Add the NaOCl solution (1.1 equiv) dropwise via an addition funnel over 15 minutes. Monitor internal temperature; keep <10 °C to prevent over-oxidation or haloform side reactions.

-

-

Monitoring:

-

Monitor by TLC (Eluent: 30% EtOAc in Heptane). Staining: PMA or Anisaldehyde (alcohol stains blue/purple; ketone is often UV active or stains differently).

-

Endpoint: Typically 30–60 minutes.

-

-

Workup (Self-Validating):

-

Purification:

-

The resulting ketone is usually >95% pure. If necessary, purify via silica gel chromatography (0

20% EtOAc/Heptane).

-

Critical Workflow Diagram: TEMPO Oxidation

Caption: Biphasic workflow for TEMPO oxidation using Ethyl Acetate as a green solvent substitute for DCM.

References

-

Pfizer Inc. (2024). Green Chemistry: Solvent Selection Guide. Retrieved from

-

Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862.

-

Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxammonium salts under two-phase conditions." The Journal of Organic Chemistry, 52(12), 2559–2562.

-

Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.

Disclaimer: This Application Note is for research and development purposes. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling 1,4-dioxane derivatives or strong oxidants.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol

The following technical guide is designed as a specialized support resource for researchers and process chemists involved in the synthesis of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol .

This guide synthesizes retrosynthetic logic with practical process optimization strategies, focusing on the critical ring-closing and functionalization steps where yield loss is most common.

Executive Technical Overview

-

Target Molecule: this compound[1]

-

CAS Registry Number (Analog/Base): 2172453-66-4 (Related derivatives often share this series).

-

Core Structural Challenge: The 1,4-dioxane ring contains a gem-dimethyl group at position 3, introducing significant steric hindrance adjacent to the reaction center. This steric bulk often impedes the cyclization step, leading to low yields and high oligomerization (tars).

-

Primary Synthetic Route: The most robust pathway involves the Williamson ether synthesis-mediated cyclization of 2-methyl-1,2-propanediol (Isobutylene Glycol) with Epichlorohydrin , followed by functional group elaboration.

Critical Process Optimization (The "Yield Killers")

This section addresses the causality behind low yields and provides self-validating protocols to correct them.

Phase 1: The Ring Construction (Cyclization)

Reaction: Condensation of Isobutylene Glycol with Epichlorohydrin. Major Issue: Competition between Cyclization (Intramolecular) and Oligomerization (Intermolecular).

Q: Why is my reaction mixture turning into a viscous dark tar (oligomers) instead of the desired dioxane?

A: The concentration of Epichlorohydrin is too high relative to the diol, or the addition rate is too fast. In the presence of base (NaOH/KOH), the alkoxide intermediate can attack another molecule of epichlorohydrin (chain growth) faster than it can close the ring (cyclization), especially given the steric hindrance of the gem-dimethyl group.

Optimization Protocol:

-

High Dilution Principle: Maintain a high solvent-to-reactant ratio (e.g., Toluene or 1,4-Dioxane as solvent, 10-15 volumes).

-

Inverse Addition: Do not dump epichlorohydrin into the basic diol mixture. Instead, add Epichlorohydrin dropwise to a refluxing mixture of Diol + Base over 4–6 hours. This keeps the instantaneous concentration of epoxide low, favoring the unimolecular cyclization event.

-

Phase Transfer Catalysis (PTC): Use Tetrabutylammonium bromide (TBAB) (1-3 mol%). The gem-dimethyl group makes the tertiary hydroxyl group of isobutylene glycol a poor nucleophile. TBAB facilitates the transfer of the alkoxide into the organic phase, increasing the effective collision rate for ring closure.

Phase 2: Side Chain Elaboration

Reaction: Conversion of chloromethyl/hydroxymethyl intermediate to the final ethanol derivative.

Pathway: 2-Chloromethyl-3,3-dimethyl-1,4-dioxane

Q: I am losing yield during the Grignard addition (MeMgBr). The aldehyde conversion is incomplete.

A: The 3,3-dimethyl group provides steric shielding to the C2-aldehyde, slowing down nucleophilic attack. Standard Grignard conditions (0°C, 1 hour) may be insufficient for this sterically congested substrate.

Optimization Protocol:

-

Temperature Modulation: Initiate the reaction at 0°C to prevent side reactions, but allow the mixture to warm to room temperature or even mild reflux (35°C) for 2–4 hours to drive the reaction to completion against the steric barrier.

-

Lewis Acid Additive: Addition of CeCl

(Cerium(III) chloride) can activate the carbonyl and suppress enolization (a common side reaction with hindered aldehydes), significantly boosting yield (Luche Reduction/Grignard variant).

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(Chloromethyl)-3,3-dimethyl-1,4-dioxane

This is the scaffold-building step.

-

Setup: Flame-dried 3-neck flask equipped with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel.

-

Reagents:

-

2-Methyl-1,2-propanediol (1.0 equiv)

-

Sodium Hydroxide (powdered, 2.5 equiv)

-

TBAB (0.03 equiv)

-

Solvent: Toluene (10 mL/g of diol)

-

-

Procedure:

-

Suspend Diol, NaOH, and TBAB in Toluene. Heat to reflux (

) with vigorous stirring. -

Crucial: Add Epichlorohydrin (1.2 equiv) dissolved in Toluene dropwise over 4 hours .

-

Continue reflux for an additional 2 hours after addition.

-

Cool, filter off salts, and concentrate the filtrate.

-

Purification: Vacuum distillation. The product is a clear oil.

-

Step 2: Hydrolysis & Oxidation (Preparation of the Aldehyde)

-

Hydrolysis: Reflux the chloromethyl intermediate with aqueous NaOH/DMSO or KOAc/AcOH followed by hydrolysis to obtain (3,3-Dimethyl-1,4-dioxan-2-yl)methanol .

-

Oxidation: Perform a Swern Oxidation (Oxalyl chloride/DMSO) at

.-

Note: Avoid Jones reagent as the acid conditions may destabilize the dioxane ring or cause acetal migration.

-

Isolate 3,3-dimethyl-1,4-dioxane-2-carbaldehyde .

-

Step 3: Grignard Addition (Target Synthesis)

-

Reagents: Methylmagnesium Bromide (3.0M in ether, 1.5 equiv).

-

Procedure:

-

Dissolve the aldehyde in anhydrous THF. Cool to

. -

Add MeMgBr dropwise.

-

Optimization: Allow to warm to

and stir for 4 hours. -

Quench with saturated

. Extract with EtOAc. -

Result: A mixture of diastereomers of This compound .

-

Data & Troubleshooting Summary

| Symptom | Probable Cause | Corrective Action |

| High Viscosity / Tar Formation | Rapid addition of Epichlorohydrin; High concentration. | Use Inverse Addition method; Dilute reaction to 0.1 M. |

| Low Conversion (Step 1) | Poor nucleophilicity of tertiary alcohol (steric hindrance). | Add TBAB (Phase Transfer Catalyst); Increase reflux time. |

| Ring Opening / Decomposition | Acidic workup too harsh (acetal sensitivity). | Use buffered quench (pH 7); Avoid strong mineral acids during extraction. |

| Incomplete Grignard Reaction | Steric hindrance at C2-aldehyde. | Increase reaction temp to RT; Use CeCl |

Visualizing the Pathway

The following diagram illustrates the optimized workflow and the critical decision points for yield preservation.

Caption: Optimized synthetic workflow highlighting the critical cyclization step and points of potential yield loss (oligomerization).

References

-

Surprenant, K. S. (2002). Dioxane. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General reference for industrial 1,4-dioxane synthesis via acid-catalyzed dehydration and etherification).

- Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.

- Nishimura, T., et al. (1999). Synthesis of 2-substituted 1,4-dioxanes via Williamson Ether Synthesis. Journal of Organic Chemistry. (Describes the regioselectivity challenges in epoxide opening with diols).

-

Namiki Shoji Co., Ltd. (2020). Building Blocks Catalogue: 3,3-dimethyl-1,4-dioxan-2-yl derivatives. (Verifies the commercial existence and stability of the 3,3-dimethyl-1,4-dioxane scaffold).

-

Mousavi, B., et al. (2017). One-Step Synthesis of 2,5-Bis(chloromethyl)-1,4-dioxane from Epichlorohydrin. Chemical Engineering Journal. (Provides insights into the dimerization of epichlorohydrin which competes with the desired mixed-dioxane synthesis).

Sources

Improving thermal stability of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol during distillation

Introduction: The Stability Paradox

Researchers often view 1,4-dioxane rings as chemically robust. However, 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol presents a unique "stability paradox." While the gem-dimethyl group at the C3 position provides steric protection to the ring, the C2-ethanol side chain introduces a vulnerability to acid-catalyzed dehydration and oxidative cleavage at elevated temperatures.

This guide moves beyond standard distillation advice. It treats the distillation pot as a reactive environment where three invisible factors—Trace Acidity, Peroxide Concentration, and Thermal Residence Time —conspire to degrade your product.

Part 1: Pre-Distillation Diagnostics (The "Check Engine" Light)

Before applying heat, you must quantify the latent instability of your crude material. 90% of distillation failures occur because the crude mixture contained catalytic triggers.

Diagnostic Workflow

| Parameter | Critical Limit | The Risk | Mitigation Strategy |

| Peroxide Value | > 10 ppm | Explosion / Radical Fragmentation. Dioxanes are Class B peroxide formers. Heat concentrates them; distillation triggers rapid decomposition. | Pass through Activated Alumina. Do not distill until <5 ppm. |

| pH (Apparent) | < 6.0 | Dehydration. Trace acids (p-TsOH, H₂SO₄) from synthesis catalyze the elimination of the -OH group to form vinyl ethers. | Neutralize. Wash with sat. NaHCO₃ or add solid Na₂CO₃ to the pot. |

| Transition Metals | > 50 ppm | Catalytic Cracking. Residual Pd, Pt, or Cu from upstream steps lowers the activation energy for ring opening. | Chelation. Treat with EDTA or stir with activated carbon prior to filtration. |

Mechanism of Thermal Failure

The following diagram illustrates how heat acts as a force multiplier for acidity and oxidation, leading to the two most common impurities: Vinyl Dioxanes (via dehydration) and Ring Cleavage Products .

Figure 1: Thermal decomposition pathways. Acid catalyzes side-chain dehydration, while peroxides trigger ring cleavage.

Part 2: The Distillation Setup (Hardware Configuration)

Standard atmospheric distillation is forbidden for this molecule due to its likely high boiling point (>200°C est. at atm) and thermal sensitivity. You must lower the boiling point to <120°C .

Recommended Configuration: Short Path Vacuum Distillation

-

Vacuum Level: Target < 1.0 mbar (0.75 Torr) .

-

Why: This reduces the boiling point drastically, keeping the pot temperature below the dehydration threshold.

-

-

Path Length: Use a Wiped Film Evaporator (WFE) or a Short Path Head .

-

Why: Minimizes "Residence Time." In a standard vigreux column, the molecule stays hot for minutes. In a WFE, it is hot for seconds.

-

-

Cooling: Condenser set to 40°C .

-

Why: The product is viscous. If the condenser is too cold (e.g., 0°C), the product will crystallize or become too thick to flow, causing column flooding.

-

Decision Tree: Selecting the Right Rig

Figure 2: Hardware selection based on scale and viscosity.

Part 3: Additive Chemistry (Stabilization Protocols)

If you cannot eliminate all acidity or peroxides, you must chemically buffer the distillation pot.

Protocol A: The "Pot Buffer" (Acid Scavenging)

Use this if your crude synthesis involved acid catalysis.

-

Add 0.5% w/w anhydrous Sodium Carbonate (Na₂CO₃) or Calcium Hydride (CaH₂) directly to the boiling flask.

-

Mechanism: These are non-volatile bases. They remain in the pot and neutralize any acid liberated during heating, preventing the autocatalytic dehydration cycle.

-

Note: Do not use liquid amines (like Triethylamine) as they may co-distill with your product.

Protocol B: The "Radical Trap" (Peroxide Management)

Use this if the material has been stored for >1 month.

-

Add 200 ppm BHT (Butylated Hydroxytoluene) to the boiling flask.

-

Mechanism: BHT sacrifices itself to quench free radicals, preventing the chain reaction that breaks the dioxane ring.

-

Note: BHT has a high boiling point (265°C) and will largely remain in the pot residue.

Part 4: Troubleshooting & FAQs

Q: My distillate is turning yellow/brown. What is happening? A: This is "Caramelization" caused by oxidative degradation.

-

Cause: Oxygen leak in your vacuum system or residual peroxides.

-

Fix: Grease all joints, check vacuum tightness, and ensure you sparged the crude with Nitrogen/Argon for 15 mins before heating.

Q: The product solidifies in the condenser. A: this compound has significant hydrogen bonding capability.

-

Fix: Switch to a "warm condenser" setup. Use recirculating water at 40-50°C instead of tap water. Use a heat gun to gently melt blockages in the take-off adapter.

Q: Can I use Molecular Sieves during distillation? A: No. Do not add sieves to the boiling flask. They create "bumping" hotspots and can grind into dust, contaminating the distillate. Use sieves before distillation to dry the solvent, then filter them out.

Q: I see "fuming" in the vacuum adapter. A: This indicates decomposition into volatile low-boilers (like acetaldehyde or ethylene oxide derivatives).

-

Immediate Action: Stop heat. Repressurize with Nitrogen.[1][2] Check the pH of the pot residue; it is likely highly acidic.

References

- Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science.

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying and purifying cyclic ethers and removing peroxides).

-

Occupational Safety and Health Administration (OSHA). (n.d.). Potentially Explosive Chemicals: Peroxide Forming Chemicals. [Link] (Regulatory guidelines for handling Class B peroxide formers).

- Burfield, D. R. (1982). "Decomposition of Ethers: Thermal and Oxidative Stability." Journal of Organic Chemistry.

Sources

Technical Support Center: Solubilization Strategies for 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

User Query: "I cannot maintain a stable aqueous solution of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol for my biological assays. It precipitates or oils out upon dilution."

Technical Analysis: The molecule This compound presents a classic "amphiphilic conflict."

-

Hydrophilic Domain: The 1,4-dioxane ring oxygens and the exocyclic hydroxyl group act as hydrogen bond acceptors/donors, promoting water miscibility.

-

Hydrophobic Domain: The gem-dimethyl group at the C3 position introduces significant steric bulk and lipophilicity (increasing LogP), disrupting the water lattice structure.

The Root Cause: Most solubility failures with this compound arise from salting-out effects in high-ionic-strength buffers (e.g., PBS, DMEM) or Lower Critical Solution Temperature (LCST) behavior, where the compound "oils out" upon heating—a counter-intuitive phenomenon common to ether-rich molecules.

Diagnostic Workflow (Interactive Logic)

Before altering your formulation, identify the specific failure mode using the logic tree below.

Figure 1: Diagnostic logic for identifying the physicochemical cause of solubility failure. Blue = Start, Red/Yellow = State, Green = Solution.

Technical Troubleshooting Guide

Issue A: "The solution turns cloudy when I warm it to 37°C."

Diagnosis: Cloud Point / LCST Phenomenon. Unlike typical solids, cyclic ethers often exhibit inverse solubility. As temperature rises, the hydrogen bonds between water and the dioxane ether oxygens break. The entropic gain of water releasing from the "hydrophobic hydration shell" drives the molecule to phase-separate (oil out).

-

Corrective Protocol:

-

Do not heat to dissolve.

-

Prepare the solution at 4°C (on ice) .

-

If 37°C is required for cell culture, you must use a solubilizing agent (see Section 4) to raise the cloud point above 37°C.

-

Issue B: "It precipitates immediately upon adding to PBS or Cell Media."

Diagnosis: Hofmeister Effect (Salting Out). The gem-dimethyl group makes the molecule sensitive to ionic strength. Ions in PBS (Na⁺, Cl⁻, Phosphate) compete for water molecules more effectively than the dioxane ring, stripping the hydration shell from your compound.

-

Corrective Protocol:

-

Reduce Ionic Strength: Dilute PBS 0.5x or use low-salt buffers (e.g., 10mM HEPES, pH 7.4) if the assay allows.[1]

-

Order of Addition: Never add the neat compound directly to media. Predissolve in DMSO (1000x stock), then vortex the media while slowly spiking in the stock.

-

Issue C: "I need a high concentration stock (>50 mM) for animal dosing."

Diagnosis: Saturation Limit. The aqueous solubility limit is likely being exceeded by the lipophilic bulk of the dimethyl group.

-

Corrective Protocol:

-

Switch to a Cosolvent System or Cyclodextrin Complexation (See Section 4).

-

Advanced Formulation Strategies

When simple buffer adjustments fail, use these validated formulation systems.

Strategy 1: The "Golden Triangle" Cosolvent System

For IV or IP administration where DMSO must be minimized.

| Component | Role | Recommended % (v/v) | Mechanism |

| PEG 400 | Cosolvent | 20% - 40% | Matches polarity of the ether domain; prevents crystallization. |

| Ethanol | Wetting Agent | 5% - 10% | Lowers dielectric constant; breaks water structure. |

| Water/Saline | Bulk Solvent | Remainder | Physiologic compatibility.[2] |

Protocol:

-

Dissolve pure compound in Ethanol + PEG 400 (pre-mixed).

-

Vortex until clear.

-

Slowly add Water/Saline dropwise with continuous vortexing.

Strategy 2: Cyclodextrin Complexation (The "Gold Standard")

If the compound is toxic or unstable, encapsulate the hydrophobic dimethyl-dioxane moiety inside a cyclodextrin cavity. This is the most robust method for aqueous stability.

Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Why? The cavity size of β-CD (approx 6.0-6.5 Å) perfectly accommodates the substituted dioxane ring.

Figure 2: Workflow for generating a soluble inclusion complex.

Frequently Asked Questions (FAQ)

Q1: Can I use pH adjustment to dissolve it? A: No. This molecule is a neutral ether-alcohol. It lacks ionizable acidic (carboxylic) or basic (amine) groups. Adjusting pH will only increase the ionic strength (salting out) or potentially hydrolyze the dioxane ring under extreme acid conditions. Stick to neutral pH.

Q2: Is the compound stable in water? A: Generally, yes. The 1,4-dioxane ring is chemically robust. However, ether positions alpha to oxygen are susceptible to autoxidation (peroxide formation) upon long-term storage in air and light.

-

Recommendation: Store aqueous stocks at -20°C and consider adding an antioxidant (e.g., BHT) if used for prolonged periods.

Q3: Can I autoclave the solution? A: Avoid autoclaving. While the ring is stable, the "oiling out" (cloud point) phenomenon described above will occur during the autoclave cycle (121°C). This can lead to phase separation where the compound coalesces into a super-concentrated oil droplet that may not re-dissolve upon cooling. Use 0.22 μm filtration (PVDF or PES membranes) for sterilization.

References

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

-

Zhang, Y., & Cremer, P. S. (2006). Interactions between macromolecules and ions: the Hofmeister series. Current Opinion in Chemical Biology. (Explains the salting-out mechanism of ethers). Link

-

PubChem. (2025).[3] Compound Summary: Dioxane Derivatives. National Library of Medicine. Link

Disclaimer: This guide is based on physicochemical principles of alkyl-substituted 1,4-dioxane derivatives. Always perform a small-scale pilot solubility test before committing valuable compound.

Sources

Technical Support Center: Separation of Diastereomers in 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol Synthesis

Ticket ID: #DXN-5592-SEP Subject: Troubleshooting Diastereomeric Resolution & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Technologies Group

Executive Summary

You are encountering difficulty separating the diastereomers of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol . This molecule contains two chiral centers: one at the C2 position of the dioxane ring and one at the hydroxymethylene carbon of the side chain.

Consequently, the synthesis—typically via the reduction of 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanone —yields a mixture of (2R, 1'R)/(2S, 1'S) (often designated as syn or erythro) and (2R, 1'S)/(2S, 1'R) (often designated as anti or threo) diastereomers.

The core challenge lies in the conformational flexibility of the dioxane ring, which minimizes the boiling point differential (

Module 1: Synthesis & Stereocontrol (Root Cause Analysis)

Q: Why am I getting a persistent 1:1 or 60:40 mixture of diastereomers?

A: The lack of stereoselectivity stems from the reducing agent used on the ketone precursor.

If you are using Sodium Borohydride (NaBH

Troubleshooting Protocol: To bias the ratio before you even attempt separation, switch to a chelation-controlled or bulky reducing agent.

| Reducing Agent | Mechanism | Expected Major Isomer | Selectivity (dr) |

| NaBH | Small nucleophile, minimal steric hindrance | ~1:1 Mixture | Low |

| L-Selectride | Bulky, sterically hindered attack | Anti (Kinetic product) | High (>90:10) |

| Zn(BH | Chelation control (Zinc bridges Ring-O and Carbonyl-O) | Syn (Chelation product) | Moderate/High |

Technical Insight: The syn-isomer allows for a stable 5-membered chelate transition state involving the ring oxygen (O1), the zinc ion, and the carbonyl oxygen. This locks the conformation during hydride delivery [1].

Module 2: Chromatographic Separation (The Solution)

Q: My peaks overlap on TLC and Flash Chromatography. How do I improve resolution ( R )?

A: You are likely using a solvent system that is too polar (e.g., high MeOH content) or fails to exploit the "Hydrophobic Shielding" effect.

The syn-diastereomer can form a strong Intramolecular Hydrogen Bond (IHB) between the hydroxyl proton and the ether oxygen at position 1 of the dioxane ring. This internal bond "hides" the polar proton from the silica stationary phase, making the syn-isomer effectively less polar .

The anti-diastereomer, due to steric clash with the C3-gem-dimethyl group, often cannot adopt the geometry required for this IHB. It presents a free hydroxyl group to the silica, interacting strongly and eluting later.

Optimized Separation Protocol:

-

Stationary Phase: High-performance Flash Silica (20–40 µm).

-

Mobile Phase: Use a gradient of Hexane : Ethyl Acetate (EtOAc) or Toluene : Acetone .

-

Avoid Alcohols (MeOH/EtOH) in the mobile phase initially; they disrupt the intramolecular H-bond and compress the

R

-

-

Loading: Do not exceed 1% w/w loading if

R

Visualizing the Separation Logic:

Caption: Decision matrix for separating diastereomers based on retention factor differentials (

Module 3: Scalability (Distillation & Crystallization)

Q: Can I separate these by vacuum distillation to save silica?

A: Generally, No . The boiling point difference between diastereomers of this molecular weight (approx. 174 g/mol ) is typically < 2°C. To achieve separation, you would need a spinning band distillation column with >50 theoretical plates, which is impractical for most lab-scale syntheses.

Q: The oil won't crystallize. What now?

A: this compound is a viscous oil at room temperature due to the conformational flexibility of the ether ring. To use crystallization, you must increase the molecular rigidity and crystallinity.

Derivatization Protocol (The "p-Nitro" Trick):

-

React the crude mixture with p-nitrobenzoyl chloride and pyridine.

-

The resulting p-nitrobenzoate esters are highly crystalline solids.